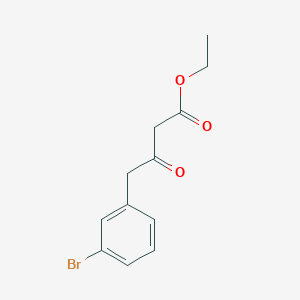

Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEIZCXDAQSZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(3-bromophenyl)-3-oxobutanoate

CAS Number: 866270-04-4

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-(3-bromophenyl)-3-oxobutanoate, a versatile β-keto ester of significant interest in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, explores its chemical reactivity, and discusses its applications, particularly in the construction of complex molecular architectures relevant to drug discovery.

Core Molecular Attributes and Physicochemical Properties

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a substituted aromatic β-keto ester. The presence of the bromine atom on the phenyl ring, combined with the reactive 1,3-dicarbonyl functionality, makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of Ethyl 4-(3-bromophenyl)-3-oxobutanoate

| Property | Value | Source |

| CAS Number | 866270-04-4 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₃ | [1] |

| Molecular Weight | 285.13 g/mol | [2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Solubility | Soluble in common organic solvents | N/A |

Synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate: A Mechanistic Perspective

The synthesis of aryl β-keto esters like Ethyl 4-(3-bromophenyl)-3-oxobutanoate can be approached through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct approaches are the Claisen condensation and acylation of Meldrum's acid.

Representative Synthesis via Claisen Condensation

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters.[3] It involves the base-mediated self-condensation of an enolizable ester or a crossed condensation between two different esters. For the synthesis of the target molecule, a crossed Claisen condensation between ethyl 3-bromophenylacetate and ethyl acetate would be a plausible, though potentially low-yielding, approach due to competing self-condensation reactions.

A more efficient strategy involves the reaction of an enolate of ethyl acetate with an acylating agent derived from 3-bromophenylacetic acid, such as 3-bromophenylacetyl chloride.

Diagram 1: General Workflow for Claisen Condensation

A simplified workflow for the synthesis of the target molecule via a Claisen-type condensation.

Experimental Protocol: Representative Synthesis via Claisen Condensation

This is a representative protocol based on established Claisen condensation methodologies. Researchers should optimize conditions for their specific setup.

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) or lithium diisopropylamide (LDA, 1.1 equivalents) is suspended in a dry, aprotic solvent like tetrahydrofuran (THF). The suspension is cooled to an appropriate temperature (0 °C for NaH, -78 °C for LDA). Ethyl acetate (1.0 equivalent) is then added dropwise to form the corresponding enolate. The choice of a strong, sterically hindered base like LDA can lead to irreversible enolate formation, which can improve the yield of the crossed Claisen product.[4]

-

Acylation: A solution of 3-bromophenylacetyl chloride (1.0 equivalent) in dry THF is added dropwise to the enolate solution at the same low temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Synthesis via Acylation of Meldrum's Acid

An alternative and often more efficient method for preparing β-keto esters involves the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis.[5][6] This method avoids the potential for self-condensation inherent in Claisen reactions.

Diagram 2: Synthesis via Meldrum's Acid

A two-step synthetic route to the target compound using Meldrum's acid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Ethyl 4-(3-bromophenyl)-3-oxobutanoate

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H). Methylene protons (α to carbonyls): Singlet (~3.5 ppm, 2H). Benzylic protons: Singlet (~3.8 ppm, 2H). Aromatic protons: Multiplets in the range of ~7.1-7.5 ppm (4H). |

| ¹³C NMR | Ethyl group: ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-). Methylene carbons: ~45-50 ppm. Carbonyl carbons: ~167 ppm (ester) and ~201 ppm (keto). Aromatic carbons: ~120-140 ppm, with the carbon bearing the bromine atom being less shielded. |

| IR Spectroscopy | C=O stretching (ester): ~1740 cm⁻¹. C=O stretching (ketone): ~1715 cm⁻¹. C-O stretching: ~1200-1300 cm⁻¹. Aromatic C-H and C=C stretching: Various peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. |

| Mass Spectrometry | Molecular Ion (M⁺): Peaks at m/z 284 and 286 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation: Likely loss of the ethoxy group (-45), and cleavage at the carbonyl groups. |

Note: The presence of keto-enol tautomerism can lead to the appearance of additional signals in the NMR spectra, particularly for the enol form's vinyl proton and hydroxyl proton.

Reactivity and Synthetic Utility

The chemical behavior of Ethyl 4-(3-bromophenyl)-3-oxobutanoate is dominated by the interplay of its functional groups.

Reactivity of the β-Keto Ester Moiety

The methylene protons situated between the two carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Role in Heterocyclic Synthesis

β-Keto esters are invaluable precursors for the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. One of the most prominent applications is in the Hantzsch pyridine synthesis .

Diagram 3: Hantzsch Pyridine Synthesis

The Hantzsch synthesis of a 1,4-dihydropyridine using the target β-keto ester.

In this multi-component reaction, two equivalents of the β-keto ester react with an aldehyde and ammonia (or an ammonia source like ammonium acetate) to form a 1,4-dihydropyridine (DHP). DHPs are a class of compounds known for their activity as calcium channel blockers, used in the treatment of hypertension. The use of Ethyl 4-(3-bromophenyl)-3-oxobutanoate in this synthesis allows for the introduction of a 3-bromophenyl substituent at two positions of the resulting dihydropyridine ring, offering a scaffold for further functionalization in drug design.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-(3-bromophenyl)-3-oxobutanoate. While a specific safety data sheet (SDS) is not publicly available, general precautions for β-keto esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a valuable and versatile building block for organic synthesis. Its utility is primarily derived from the reactivity of the β-keto ester functionality, which allows for a wide range of transformations. Its potential as a precursor in the synthesis of complex heterocyclic molecules, particularly those with pharmaceutical relevance, makes it a compound of significant interest to researchers in drug discovery and development. Further exploration of its reactivity and application in novel synthetic methodologies will continue to unlock its potential in creating new chemical entities.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. Journal of Organic Chemistry, 43(10), 2087-2088. [Link]

-

Organic Syntheses Procedure. (n.d.). Meldrum's Acid. [Link]

-

PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate. [Link]

-

JoVE. (2025). β-Dicarbonyl Compounds via Crossed Claisen Condensations. [Link]

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

-

PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate. [Link]

-

ResearchGate. (2025). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]

Sources

- 1. 866270-04-4|Ethyl 4-(3-Bromophenyl)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-(4-bromophenyl)-3-oxobutanoate | C12H13BrO3 | CID 18944022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Ethyl 4-(3-bromophenyl)-3-oxobutanoate chemical properties

An In-depth Technical Guide to Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Introduction

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. As a β-keto ester, its structure is characterized by a ketone and an ester functional group separated by a methylene unit, a feature that imparts unique reactivity. The presence of a bromine atom on the phenyl ring further enhances its utility, providing a synthetic handle for a variety of cross-coupling reactions and other transformations. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure, which dictates its physical properties and chemical behavior.

-

IUPAC Name: Ethyl 4-(3-bromophenyl)-3-oxobutanoate

-

CAS Number: 866270-04-4[1]

-

Molecular Formula: C₁₂H₁₃BrO₃[1]

The molecule's architecture features an ethyl ester, a ketone, and a 3-substituted bromophenyl ring. The most notable feature is the β-dicarbonyl system, which leads to the phenomenon of keto-enol tautomerism. The methylene protons (α-protons) situated between the two carbonyl groups are significantly acidic, allowing for facile deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile, central to the compound's utility in C-C bond formation.

Keto-Enol Tautomerism

Like most β-keto esters, Ethyl 4-(3-bromophenyl)-3-oxobutanoate exists as an equilibrium mixture of its keto and enol forms. This equilibrium is dynamic, involving the migration of a proton and a shift in bonding electrons. The interconversion is often slow on the NMR timescale, permitting the observation of both tautomers in solution. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the equilibrium position can be influenced by solvent polarity and temperature.

Caption: Key reactivity pathways for Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Applications in Research and Drug Development

The chemical properties of Ethyl 4-(3-bromophenyl)-3-oxobutanoate make it a valuable building block in several areas:

-

Pharmaceutical Intermediates: The β-keto ester motif is a precursor to many heterocyclic systems (e.g., pyrimidines, pyrazoles, pyrroles) that form the core of numerous pharmaceuticals. The bromophenyl group allows for late-stage diversification of drug candidates.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical handles, it can be used as a fragment in screening campaigns to identify initial binding partners for protein targets.

-

Covalent Inhibitors: The bromophenyl moiety can be elaborated into an electrophilic "warhead" or used as a precursor to other reactive groups for the development of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

### 6. Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 4-(3-bromophenyl)-3-oxobutanoate is not widely available, precautions should be based on analogous compounds like ethyl acetoacetate and brominated aromatics.

[3][4]* General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. C[3]auses skin and serious eye irritation. M[3]ay cause respiratory irritation. *[3] Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A[3][5]ll handling should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate

This protocol is adapted from established procedures for similar β-keto esters.

[6]1. Preparation of 3-Bromophenylacetyl Chloride: Gently reflux 3-bromophenylacetic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2-3 hours. Remove excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly. 2. Acylation: To a stirred solution of Meldrum's acid (1.1 eq) and anhydrous pyridine (2.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add the 3-bromophenylacetyl chloride (1.0 eq) dropwise. 3. Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. 4. Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of 2N HCl. 5. Workup: Separate the organic phase. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the acylated Meldrum's acid adduct. 6. Alcoholysis: Reflux the crude adduct in anhydrous ethanol for 3-4 hours. 7. Purification: After cooling, remove the ethanol under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Protocol 2: Acquisition of ¹H NMR Spectrum

This protocol is based on standard NMR practices for organic compounds.

1. Sample Preparation: Accurately weigh 10-20 mg of the purified compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). 2. Transfer: Transfer the solution to a 5 mm NMR tube. 3. Instrument Setup: Record the spectrum on a 400 MHz or higher NMR spectrometer. 4. Acquisition Parameters:

- Pulse Angle: 30-45°

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2 seconds

- Number of Scans: 16

- Spectral Width: -2 to 14 ppm

- Data Processing: Apply Fourier transformation to the free induction decay (FID). Carefully phase the spectrum and perform baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

References

- BenchChem. (n.d.). Esterification of 3-(Bromomethyl)phenoxyacetic Acid with Phenols.

- BLDpharm. (n.d.). Ethyl 4-(3-Bromophenyl)-3-oxobutanoate.

- PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate.

- ECHEMI. (n.d.). ETHYL 4-(4-BROMOPHENYL)-3-OXOBUTANOATE.

- LookChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate.

- Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis.

- Sigma-Aldrich. (n.d.). ETHYL 4-(3-BROMOPHENYL)-3-OXOBUTANOATE.

- University of Calgary. (n.d.). Ch21: Acetoacetic esters.

- Wikipedia. (n.d.). Ethyl acetoacetate.

- Wikipedia. (n.d.). Acetoacetic ester synthesis.

- ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis.

- Safety Data Sheet. (n.d.). Ethyl acetoacetate.

- Glasp. (2018). Acetoacetic Ester Synthesis Reaction Mechanism.

- Organic & Biomolecular Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate.

- BenchChem. (n.d.). Ethyl 4-oxobutanoate in Organic Synthesis.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Ethyl 4-bromophenylacetate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl 3-methyl-2-oxobutyrate.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

Sources

- 1. 866270-04-4|Ethyl 4-(3-Bromophenyl)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. Ethyl 4-(4-bromophenyl)-3-oxobutanoate | C12H13BrO3 | CID 18944022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cochise.edu [cochise.edu]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

Ethyl 4-(3-bromophenyl)-3-oxobutanoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(3-bromophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(3-bromophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The document details a robust and well-established synthetic protocol via the Claisen condensation reaction, offering insights into the mechanistic underpinnings and rationale for experimental choices. Furthermore, it outlines a complete workflow for the structural elucidation and purity assessment of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug discovery, providing both theoretical grounding and detailed, actionable protocols.

Introduction: The Significance of β-Keto Esters

β-keto esters are a highly versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a high degree of chemical reactivity, making them pivotal building blocks in synthetic organic chemistry. The methylene protons situated between the two carbonyl groups are particularly acidic, facilitating the formation of a stabilized enolate which can act as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions.

Ethyl 4-(3-bromophenyl)-3-oxobutanoate incorporates this reactive β-keto ester moiety along with a brominated aromatic ring. This combination makes it a particularly useful intermediate for the synthesis of more complex molecular architectures, especially in the field of medicinal chemistry. The bromine atom serves as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the β-keto ester portion can be used to construct heterocyclic systems or introduce varied side chains. Its structural analogues are key intermediates in the production of a wide variety of compounds, including analgesics, antibiotics, and antimalarial agents.[1]

This guide provides a detailed examination of a reliable synthetic route to this compound and a thorough protocol for its subsequent characterization, ensuring both identity and purity for downstream applications.

Synthetic Strategy: The Claisen Condensation

The synthesis of β-keto esters is most classically and efficiently achieved through the Claisen condensation.[2][3] This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base, yielding a β-keto ester.[3][4] For the synthesis of an unsymmetrical product like Ethyl 4-(3-bromophenyl)-3-oxobutanoate, a "crossed" Claisen condensation is employed.

Causality of Experimental Design:

The chosen strategy involves the reaction between ethyl 3-bromophenylacetate and ethyl acetate.

-

Choice of Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of one of the ester starting materials to form the reactive enolate intermediate. Sodium ethoxide (NaOEt) is the base of choice for several critical reasons. Firstly, it is sufficiently strong to generate the necessary enolate concentration. Secondly, and more importantly, it prevents unwanted transesterification side reactions. Since the esters used are ethyl esters, any nucleophilic attack on the ester carbonyl by the ethoxide base simply regenerates the starting material. Using a different alkoxide, such as methoxide, would lead to a mixture of ethyl and methyl esters, complicating the purification process.

-

Reaction Stoichiometry and Order of Addition: Ethyl acetate has two enolizable α-protons, while ethyl 3-bromophenylacetate also has two. To favor the desired crossed condensation, the reaction is controlled by slowly adding one ester to a mixture of the other ester and the base. In this protocol, we will form the enolate of ethyl acetate first, which will then act as the nucleophile.

-

Acidic Workup: The Claisen condensation is an equilibrium process. The final deprotonation of the product β-keto ester by the alkoxide base is the thermodynamic driving force that shifts the equilibrium towards the product. The resulting enolate is stable and unreactive. Therefore, a final acidic workup step (e.g., with dilute HCl or H₂SO₄) is essential to protonate this enolate and isolate the neutral β-keto ester product.

Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several distinct steps, as illustrated in the diagram below.

Caption: Mechanism of the crossed Claisen condensation.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate on a laboratory scale.

Materials and Reagents:

-

Ethyl 3-bromophenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent moisture from quenching the base.

-

Base Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (5.1 g, 75 mmol) to 50 mL of anhydrous ethanol in the flask. Stir until the base is fully dissolved.

-

Enolate Formation: To the stirred solution, add ethyl acetate (7.3 mL, 75 mmol). Stir for 15 minutes at room temperature to allow for the formation of the ethyl acetate enolate.

-

Addition of Electrophile: Slowly add ethyl 3-bromophenylacetate (12.25 g, 50 mmol) dropwise to the reaction mixture over 30 minutes using an addition funnel.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-cold 1M hydrochloric acid. Stir until the mixture is acidic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is obtained as a yellow oil. Purify the oil by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Structural Characterization and Analysis

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods.

Characterization Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The sample is typically dissolved in deuterated chloroform (CDCl₃).

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Ethyl group methyl protons, split by adjacent CH₂. |

| ~3.50 | Singlet | 2H | -CO-CH₂ -CO- | Active methylene protons between two carbonyls. |

| ~3.85 | Singlet | 2H | Ar-CH₂ -CO- | Benzylic protons adjacent to a carbonyl group. |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | Ethyl group methylene protons, split by adjacent CH₃. |

| 7.15-7.50 | Multiplet | 4H | Aromatic-H | Protons on the 3-bromophenyl ring. |

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~14.1 | -O-CH₂-CH₃ | Ethyl group methyl carbon. |

| ~45.5 | Ar-CH₂ -CO- | Benzylic methylene carbon. |

| ~49.5 | -CO-CH₂ -CO- | Active methylene carbon. |

| ~61.5 | -O-CH₂ -CH₃ | Ethyl group methylene carbon. |

| ~122.6 | Ar-C -Br | Aromatic carbon directly bonded to bromine. |

| 128.0-135.0 | Aromatic C-H & C-C | Remaining aromatic carbons. |

| ~167.0 | C =O (Ester) | Ester carbonyl carbon. |

| ~201.0 | C =O (Ketone) | Ketone carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2850-2980 | Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| 1550-1600 | Medium-Weak | Aromatic C=C Bending |

| 1150-1250 | Strong | C-O Stretch (Ester) |

| ~550-650 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information from its fragmentation pattern. Electron Ionization (EI) is a common method.

Expected Mass Spectrometry Data:

| m/z Value | Interpretation | Rationale |

| 284 / 286 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).[5] |

| 239 / 241 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 170 / 172 | [Br-C₆H₄-CH₂]⁺ | Benzylic cation fragment. |

| 115 | [M - Br-C₆H₄-CH₂]⁺ | Loss of the bromobenzyl group. |

| 43 | [CH₃CO]⁺ | Acylium ion, a common fragment from the keto portion. |

Detailed Experimental Protocols: Characterization

5.1 NMR Sample Preparation:

-

Accurately weigh 15-20 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

5.2 IR Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the IR spectrometer is clean.

-

Place a single drop of the neat liquid product directly onto the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

5.3 Mass Spectrometry Sample Preparation (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer for ionization and analysis.

Safety and Handling

-

Reagents: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive; handle under an inert atmosphere. Diethyl ether is extremely flammable. All organic solvents should be handled in a well-ventilated fume hood.

-

Product: While specific toxicity data for Ethyl 4-(3-bromophenyl)-3-oxobutanoate is not widely available, it should be handled with standard laboratory precautions. Assume it is harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide has detailed a reliable and mechanistically sound method for the synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate via a crossed Claisen condensation. The provided protocols for synthesis, purification, and comprehensive characterization by NMR, IR, and MS serve as a complete workflow for obtaining and verifying this valuable synthetic intermediate. By understanding the rationale behind the experimental choices and the interpretation of analytical data, researchers can confidently produce and utilize this compound in their synthetic endeavors, particularly in the development of novel pharmaceuticals and complex organic molecules.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 20, 2026, from [Link]

-

Zavesky, B. P., Bartlett, S. L., & Johnson, J. S. (2017). Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters, 19(8), 2126–2129. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575284, Ethyl 4-bromo-3-oxobutanoate. Retrieved January 20, 2026, from [Link]

-

FooDB. (2018). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18944022, Ethyl 4-(4-bromophenyl)-3-oxobutanoate. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved January 20, 2026, from [Link]

-

Andrey K. (2014). Claisen Condensation and ß-Keto Esters. YouTube. Retrieved January 20, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to Ethyl 4-(3-bromophenyl)-3-oxobutanoate

This technical guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 4-(3-bromophenyl)-3-oxobutanoate, a significant β-keto ester in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound through predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral characteristics, particularly the phenomenon of keto-enol tautomerism, is a central focus.

Introduction: The Structural and Spectroscopic Nuances of a β-Keto Ester

Ethyl 4-(3-bromophenyl)-3-oxobutanoate belongs to the class of β-keto esters, compounds that are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. The accurate characterization of these molecules is paramount for ensuring the integrity of subsequent synthetic steps. Spectroscopic techniques provide a powerful, non-destructive means to confirm the molecular structure and purity of such compounds.

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms.[1][2] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the molecule.[3] The interconversion between these tautomers is often slow on the NMR timescale, allowing for the simultaneous observation of signals from both species in an NMR spectrum.[2] Understanding this tautomerism is essential for the correct interpretation of the spectroscopic data.

This guide will present a detailed, predicted spectroscopic profile of Ethyl 4-(3-bromophenyl)-3-oxobutanoate, drawing upon data from analogous compounds and established principles of spectroscopic interpretation.

Molecular Structure and Keto-Enol Tautomerism

The molecular structure of Ethyl 4-(3-bromophenyl)-3-oxobutanoate and its keto-enol equilibrium are depicted below. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.

Caption: Keto-enol tautomerism of Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 4-(3-bromophenyl)-3-oxobutanoate, both ¹H and ¹³C NMR spectra are expected to show signals for both the keto and enol tautomers. The relative integration of the signals can be used to determine the keto-enol ratio in the given solvent.[3]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The following tables summarize the expected ¹H NMR data for both tautomers.

Keto Tautomer Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -CH₂ -C=O (ester) | ~3.45 | Singlet (s) | - | 2H |

| Ar-CH₂ - | ~3.90 | Singlet (s) | - | 2H |

| -OCH₂ CH₃ | ~4.20 | Quartet (q) | ~7.1 | 2H |

| Aromatic-H | ~7.10-7.50 | Multiplet (m) | - | 4H |

Enol Tautomer Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~1.30 | Triplet (t) | ~7.1 | 3H |

| Ar-CH₂ - | ~3.60 | Singlet (s) | - | 2H |

| -OCH₂ CH₃ | ~4.25 | Quartet (q) | ~7.1 | 2H |

| =CH - | ~5.50 | Singlet (s) | - | 1H |

| Aromatic-H | ~7.10-7.50 | Multiplet (m) | - | 4H |

| Enolic -OH | ~12.5 | Broad Singlet (br s) | - | 1H |

Interpretation:

-

Ethyl Group: Both tautomers will show a characteristic triplet and quartet for the ethyl ester group.

-

Methylene Protons: In the keto form, two distinct singlet signals are expected for the two methylene groups (-CH₂-C=O and Ar-CH₂-). In the enol form, the methylene group adjacent to the ester carbonyl is replaced by a vinylic proton (=CH-), and the benzylic methylene protons (Ar-CH₂-) will have a slightly different chemical shift.

-

Vinylic and Enolic Protons: The presence of a singlet around 5.50 ppm for the vinylic proton and a broad singlet at a significantly downfield shift (~12.5 ppm) for the hydrogen-bonded enolic proton are definitive indicators of the enol tautomer.

-

Aromatic Protons: The four protons on the 3-bromophenyl group will appear as a complex multiplet in the aromatic region.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Keto Tautomer Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14.0 |

| -C H₂-C=O (ester) | ~50.0 |

| Ar-C H₂- | ~45.0 |

| -OC H₂CH₃ | ~61.5 |

| Aromatic C -Br | ~122.0 |

| Aromatic C -H | ~128.0-135.0 |

| Aromatic C -CH₂ | ~138.0 |

| C =O (ester) | ~167.0 |

| C =O (keto) | ~201.0 |

Enol Tautomer Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | ~14.2 |

| Ar-C H₂- | ~38.0 |

| -OC H₂CH₃ | ~60.0 |

| =C H- | ~90.0 |

| Aromatic C -Br | ~122.0 |

| Aromatic C -H | ~128.0-135.0 |

| Aromatic C -CH₂ | ~139.0 |

| =C -OH | ~175.0 |

| C =O (ester) | ~170.0 |

Interpretation:

-

Carbonyl Carbons: The keto tautomer will exhibit two distinct carbonyl signals, one for the ester (~167.0 ppm) and one for the ketone (~201.0 ppm). In the enol form, the ketonic carbonyl is replaced by a carbon of the enol double bond (=C-OH) appearing at a more upfield position (~175.0 ppm).

-

Aliphatic Carbons: The chemical shifts of the methylene carbons will also differ between the two tautomers, reflecting their different chemical environments.

-

Quaternary Carbons: Quaternary carbons, such as the carbon attached to the bromine atom and the aromatic carbon attached to the butanoate chain, often show weaker signals in ¹³C NMR spectra.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 4-(3-bromophenyl)-3-oxobutanoate is expected to show characteristic absorption bands for both the keto and enol forms.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2980 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester (Keto form) |

| ~1715 | C=O stretch | Ketone (Keto form) |

| ~1640 | C=O stretch | Conjugated Ester (Enol form) |

| ~1610 | C=C stretch | Enol |

| ~1570, ~1470 | C=C stretch | Aromatic Ring |

| ~1150-1250 | C-O stretch | Ester |

| ~1070 | C-Br stretch | Aryl Halide |

Interpretation:

-

Carbonyl Region: The most informative region will be the carbonyl stretching region (1600-1800 cm⁻¹). The keto form will show two distinct C=O stretching bands for the ester and ketone.[5] The enol form will have a conjugated ester C=O stretch at a lower frequency and a C=C stretching band. The presence of multiple peaks in this region is a strong indication of the keto-enol equilibrium.

-

Hydroxyl Region: A broad absorption band in the region of 2500-3200 cm⁻¹ due to the intramolecularly hydrogen-bonded -OH group of the enol tautomer may also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 4-(3-bromophenyl)-3-oxobutanoate, electron ionization (EI) would likely lead to a number of characteristic fragments.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 284/286 | [M]⁺, Molecular ion (presence of Br isotope pattern) |

| 239/241 | [M - OCH₂CH₃]⁺ |

| 183/185 | [Br-C₆H₄-CH₂]⁺, Tropylium-like ion |

| 170/172 | [Br-C₆H₄-C≡O]⁺ |

| 91 | [C₇H₇]⁺, Tropylium ion (from benzyl fragment) |

| 43 | [CH₃C≡O]⁺, Acylium ion |

Interpretation:

-

Molecular Ion: The molecular ion peak should be observed at m/z 284 and 286 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.[6]

-

Fragmentation Pattern: β-Keto esters can undergo complex fragmentation. Key fragmentations would likely involve the loss of the ethoxy group (-OCH₂CH₃), cleavage of the C-C bonds adjacent to the carbonyl groups, and fragmentation of the bromophenyl group. A McLafferty rearrangement is also a possibility.

Caption: Proposed key fragmentations in the mass spectrum.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution: Prepare a 5-10% solution in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent cell.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred for volatile compounds as it also provides purity information.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound (e.g., m/z 40-350).

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Compare the observed isotope pattern for the molecular ion and bromine-containing fragments with the theoretical distribution.

-

Conclusion

This guide has provided a comprehensive, albeit predicted, spectroscopic analysis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate. The interplay of its constituent functional groups and the significant influence of keto-enol tautomerism result in a rich and informative spectroscopic profile. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis and characterization of this and related β-keto esters. The principles outlined herein underscore the power of modern spectroscopic methods in unequivocally determining molecular structure.

References

-

LookChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

- Hegedus, L. S., & Z K, S. (1990). SYNTIlESIS OF ETHYL ortho-SUBSTITUTED BENZOYLACETATES AND INVESTIGATION OF TIlE INFLUENCE OF ortho-SUBSTITUENTS ON KETO-ENOL TAU.

-

PubChem. (n.d.). Ethyl 4-(4-bromophenyl)-3-oxobutanoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

PubMed. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. CCCC 1988, Volume 53, Issue 4, Abstracts pp. 839-850 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Ethyl 4-(4-bromophenyl)-3-oxobutanoate | C12H13BrO3 | CID 18944022 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Keto-enol Tautomerism in Ethyl 4-(3-bromophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form and an enol form of a compound.[1][2] This phenomenon is of particular importance in the field of drug discovery and development, as the different tautomers of a drug molecule can exhibit varied biological activities and pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive technical overview of the keto-enol tautomerism in Ethyl 4-(3-bromophenyl)-3-oxobutanoate, a β-keto ester with potential applications in medicinal chemistry. We will delve into the structural factors influencing the tautomeric equilibrium, the impact of solvent polarity, and detailed experimental protocols for the characterization and quantification of the keto and enol forms using spectroscopic techniques.

Introduction: The Significance of Tautomerism in Drug Development

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] The presence of different tautomeric forms of a drug can pose a significant challenge in drug development, as the goal is to produce a compound with high purity and the most desirable activity.[3] The biological activity of a drug can be dependent on a specific tautomer. For instance, the ketonic form of the antibiotic erythromycin is the active form that inhibits protein synthesis.[5] Therefore, understanding and controlling the tautomeric equilibrium is crucial for designing effective therapeutic agents.

β-dicarbonyl compounds, such as β-keto esters, are well-known to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by several factors, including substitution, conjugation, hydrogen bonding, and solvent effects.[1][6][7] This guide focuses on Ethyl 4-(3-bromophenyl)-3-oxobutanoate, a derivative of ethyl acetoacetate, to illustrate these principles.

Structural Analysis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate Tautomers

Ethyl 4-(3-bromophenyl)-3-oxobutanoate exists as an equilibrium mixture of its keto and enol tautomers. The presence of the 3-bromophenyl substituent introduces electronic and steric effects that can influence the position of this equilibrium compared to the parent ethyl acetoacetate.

The Keto Tautomer

The keto form is characterized by two carbonyl groups (a ketone and an ester) separated by a methylene group (α-carbon). The protons on this α-carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyls.

The Enol Tautomer

The enol form is generated by the migration of a proton from the α-carbon to the oxygen of the ketone carbonyl group, resulting in a hydroxyl group and a carbon-carbon double bond. This enol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen, forming a pseudo-six-membered ring.[1] Further stability is conferred by the conjugation of the C=C double bond with the ester carbonyl and the phenyl ring.[8][9]

Factors Influencing the Keto-Enol Equilibrium

The equilibrium between the keto and enol forms is dynamic and can be shifted by various factors. Understanding these factors is key to controlling the tautomeric composition.

Substituent Effects

The electronic nature of the substituent on the phenyl ring can impact the acidity of the α-protons and the stability of the enol form. The bromine atom at the meta position is an electron-withdrawing group, which can increase the acidity of the α-protons, potentially favoring enolization.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[6][7][10][11] Generally, nonpolar solvents tend to favor the enol form, as the intramolecular hydrogen bonding in the enol is more stable in a non-polar environment.[1] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[7] A study on acetoacetic acid showed that the enol content ranged from less than 2% in D₂O (a polar solvent) to 49% in CCl₄ (a nonpolar solvent).[1]

Spectroscopic Characterization and Quantification

Several spectroscopic techniques can be employed to identify and quantify the keto and enol tautomers of Ethyl 4-(3-bromophenyl)-3-oxobutanoate.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7][12]

Expected ¹H NMR Signals:

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) |

| Keto | α-CH₂ | ~3.5 - 4.0 |

| Aryl-CH₂ | ~3.8 - 4.2 | |

| Ethyl -CH₂- | ~4.1 - 4.3 | |

| Ethyl -CH₃ | ~1.2 - 1.4 | |

| Aromatic | ~7.2 - 7.6 | |

| Enol | =CH- | ~5.0 - 5.5 |

| -OH (intramolecular H-bond) | ~12.0 - 13.0 | |

| Ethyl -CH₂- | ~4.1 - 4.3 | |

| Ethyl -CH₃ | ~1.2 - 1.4 | |

| Aromatic | ~7.2 - 7.6 |

The relative amounts of the keto and enol forms can be determined by integrating the characteristic signals of each tautomer, for example, the α-CH₂ protons of the keto form and the vinylic =CH- proton of the enol form.[12]

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of Ethyl 4-(3-bromophenyl)-3-oxobutanoate (e.g., 0.1 M) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Data Analysis:

-

Identify the characteristic resonance signals for the keto and enol tautomers.

-

Integrate the area under the signals corresponding to a specific number of protons for each tautomer (e.g., the α-methylene protons for the keto form and the vinylic proton for the enol form).

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + (Integral (keto) / 2))] * 100% % Keto = 100% - % Enol

-

-

Equilibrium Constant Calculation: Determine the equilibrium constant (Keq = [enol]/[keto]) for each solvent.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in each tautomer.

Expected IR Absorption Bands:

| Tautomer | Functional Group | Wavenumber (cm⁻¹) |

| Keto | C=O (ketone) | ~1725 - 1705 |

| C=O (ester) | ~1750 - 1735 | |

| Enol | O-H (intramolecular H-bond) | ~3200 - 2500 (broad) |

| C=C | ~1650 | |

| C=O (conjugated ester) | ~1650 |

The presence of a broad O-H stretch and the C=C stretch are indicative of the enol form, while the two distinct C=O stretches are characteristic of the keto form.[9] The carbonyl stretching peaks are typically found in the 1900 to 1600 cm⁻¹ region of the IR spectrum.[13]

Experimental Protocol: IR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the compound in solvents that are transparent in the regions of interest (e.g., CCl₄). Alternatively, acquire the spectrum of the neat liquid between salt plates.

-

Data Acquisition: Record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the keto and enol forms. While quantification is more challenging with IR than NMR, the relative intensities of the carbonyl and hydroxyl peaks can provide a qualitative assessment of the tautomeric composition.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have different electronic transitions and thus different absorption maxima.[14] The enol form, with its conjugated system, is expected to absorb at a longer wavelength (lower energy) compared to the less conjugated keto form.[15] For β-ketoesters, two peaks are often observed in the UV-Vis spectrum, corresponding to the presence of both the enol and keto forms.[14]

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range.

-

Data Analysis: Identify the absorption maxima corresponding to the keto and enol tautomers. The relative absorbance at these wavelengths can be used to estimate the ratio of the two forms, although this method is generally less precise than NMR for quantification.

Visualization of Tautomerism and Experimental Workflow

Keto-Enol Tautomerism of Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Caption: The dynamic equilibrium between the keto and enol tautomers.

Workflow for Spectroscopic Analysis of Tautomeric Equilibrium

Caption: Workflow for the comprehensive analysis of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For researchers in drug development, a thorough understanding and characterization of this equilibrium are paramount. The application of spectroscopic techniques, particularly NMR, provides a robust methodology for the quantification of the tautomeric ratio. By controlling factors such as solvent polarity, it is possible to favor the formation of a desired tautomer, which may have significant implications for the biological activity and therapeutic efficacy of potential drug candidates.

References

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Journal of Pharmaceutical and Biomedical Analysis, 247, 116245. [Link]

-

Shayesteh, M., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Journal of the Chinese Chemical Society, 64(10), 1183-1191. [Link]

-

Feringa, B. L., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 949-953. [Link]

-

Ferreira, A. M. d. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3, 1400642. [Link]

-

Jacquemin, D., & Perpète, E. A. (2012). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 116(1), 379-385. [Link]

-

Casanova, J., & Wildman, T. A. (1975). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 52(11), 745. [Link]

-

Ferreira, A. M. d. C., et al. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

-

University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

Farrar, J. M., & Williams, D. H. (1979). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 83(24), 3243-3247. [Link]

-

Singh, N., et al. (2013). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

-

Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(11), 1351-1366. [Link]

-

Al-Hujran, T. A., & Taha, M. O. (2023). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 18(1), 1–4. [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. [Link]

-

University of British Columbia. (n.d.). IR: carbonyl compounds. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]

-

Zhang, Y., et al. (2026). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science, 17(1), 148-154. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

ResearchGate. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

- Google Patents. (n.d.). JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester.

-

National Institutes of Health. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(1), 1-4. [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]

-

Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

-

Royal Society of Chemistry. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry, 18(38), 7567-7571. [Link]

-

American Chemical Society. (1981). Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society, 103(18), 5393-5401. [Link]

-

American Chemical Society. (1982). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 47(21), 4045-4050. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

-

SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.. [Link]

-

SEDICI. (2010). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-en. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

-

Organic Chemistry Tutor. (n.d.). Keto Enol Tautomerism. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Analysis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Introduction: The Significance of Ethyl 4-(3-bromophenyl)-3-oxobutanoate in Drug Discovery

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its structural features, including a reactive β-dicarbonyl moiety and a brominated aromatic ring, make it an ideal precursor for the construction of complex heterocyclic systems and other pharmacologically active molecules. The precise control over the purity and isomeric composition of this intermediate is paramount to ensure the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the synthesis, purification, and in-depth analysis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure the highest standards of scientific integrity.

Synthesis via Claisen Condensation: A Mechanistic Approach

The most common and efficient method for the synthesis of β-keto esters such as Ethyl 4-(3-bromophenyl)-3-oxobutanoate is the Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of two ester molecules, one of which must possess an α-hydrogen. In this case, the reaction would proceed via a crossed Claisen condensation between ethyl acetate and ethyl 3-bromophenylacetate.

The causality behind this choice of reaction lies in its robustness and the ready availability of the starting materials. The use of a strong, non-nucleophilic base is critical to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting esters.[1]

Diagram: Mechanism of the Claisen Condensation

Caption: Mechanism of the Claisen condensation for the synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Experimental Protocol: Synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate

This protocol is a representative procedure based on the principles of the Claisen condensation.[4]

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of clean sodium metal in small portions.

-

Reaction Setup: Once all the sodium has reacted, cool the freshly prepared sodium ethoxide solution to room temperature.

-

Addition of Esters: Add a mixture of 44 g (0.5 mol) of anhydrous ethyl acetate and 122.5 g (0.5 mol) of ethyl 3-bromophenylacetate dropwise to the sodium ethoxide solution with vigorous stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of 500 g of crushed ice and 50 mL of glacial acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium chloride solution (2 x 100 mL), and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

Purification: Achieving High Purity for Downstream Applications

The crude product from the synthesis will likely contain unreacted starting materials, byproducts from self-condensation, and residual solvents. Achieving high purity is essential, and this is typically accomplished through a combination of column chromatography and recrystallization.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Diagram: Workflow for Column Chromatography Purification

Caption: A typical workflow for the purification of Ethyl 4-(3-bromophenyl)-3-oxobutanoate by column chromatography.

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexane.

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point for β-keto esters.

-

Dissolution: Dissolve the product from column chromatography in a minimal amount of the hot solvent mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

In-depth Analysis: A Multi-technique Approach to Purity and Structural Confirmation

A combination of analytical techniques is essential to confirm the structure and assess the purity of Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. A key feature of β-keto esters is the presence of keto-enol tautomerism, which is observable by NMR.[6] The equilibrium between the keto and enol forms is solvent-dependent.[7]

Diagram: Keto-Enol Tautomerism

Caption: The equilibrium between the keto and enol tautomers of Ethyl 4-(3-bromophenyl)-3-oxobutanoate.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assignment (Keto Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl CH₃ | ~1.25 | Triplet | 3H |

| Methylene (C2) | ~3.50 | Singlet | 2H |

| Benzylic CH₂ (C4) | ~3.80 | Singlet | 2H |

| Ethyl CH₂ | ~4.20 | Quartet | 2H |

| Aromatic CH | ~7.20 - 7.60 | Multiplet | 4H |

| Assignment (Enol Form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl CH₃ | ~1.30 | Triplet | 3H |

| Ethyl CH₂ | ~4.25 | Quartet | 2H |

| Vinylic CH | ~5.50 | Singlet | 1H |

| Aromatic CH | ~7.20 - 7.60 | Multiplet | 4H |

| Enolic OH | ~12.5 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| Ethyl CH₃ | ~14.2 |

| Methylene (C2) | ~45.5 |

| Benzylic CH₂ (C4) | ~50.0 |

| Ethyl CH₂ | ~61.5 |

| Aromatic C-Br | ~122.8 |

| Aromatic CH | ~126.0 - 135.0 |

| Ester C=O | ~167.0 |

| Ketone C=O | ~201.0 |

Note: These are predicted chemical shifts based on known values for similar structures and may vary slightly.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry. A reversed-phase method is typically employed for compounds like Ethyl 4-(3-bromophenyl)-3-oxobutanoate.[9]

Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Under these conditions, the main peak for Ethyl 4-(3-bromophenyl)-3-oxobutanoate would be expected to have a retention time of approximately 5-7 minutes. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 284/286 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[10][11]

-

Major Fragments:

Conclusion: A Framework for Quality

This technical guide has outlined a comprehensive framework for the synthesis, purification, and analysis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate. By understanding the underlying principles of the Claisen condensation, employing robust purification techniques like column chromatography and recrystallization, and utilizing a multi-technique analytical approach, researchers and drug development professionals can ensure the high quality and purity of this critical pharmaceutical intermediate. The detailed protocols and predictive data provided herein serve as a valuable resource for achieving consistent and reliable results in the laboratory and beyond.

References

-

23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

-

Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

-

23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Available at: [Link]

-

The Claisen Condensation. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]

-

Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. ACS Publications. Available at: [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Claisen Condensation. ResearchGate. Available at: [Link]

-

Claisen Condensation | Overview & Research Examples. Available at: [Link]

-

NMR spectra 1-13C. Available at: [Link]

-

Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available at: [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Wiley Online Library. Available at: [Link]

-

Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Available at: [Link]

-

Complete Monograph Methods. Merck Millipore. Available at: [Link]

-

Ethyl 4-(4-bromophenyl)-4-oxobutanoate (C12H13BrO3). PubChemLite. Available at: [Link]

-

Ethyl 4-(4-bromophenyl)-3-oxobutanoate | C12H13BrO3 | CID 18944022. PubChem. Available at: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. National Institutes of Health. Available at: [Link]

-

Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. RSC Publishing. Available at: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

-

What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Quora. Available at: [Link]

-